molecular formula C12H15NO6 B1612506 Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS No. 870704-19-1

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Cat. No.: B1612506
CAS No.: 870704-19-1
M. Wt: 269.25 g/mol
InChI Key: PRLDMMBRDYVWRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate typically involves the reaction of 3,4-ethylenedioxypyrrole with diethyl oxalate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is unique due to its specific combination of ethyl ester groups and the ethylenedioxy bridge, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in conductive and electrooptical polymers .

Properties

IUPAC Name

diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDMMBRDYVWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584523
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-19-1
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
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Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
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Reactant of Route 6
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